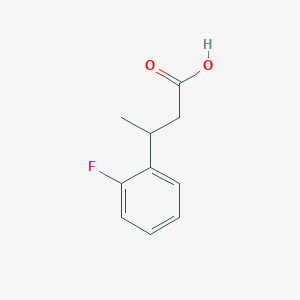
3-(2-Fluorophenyl)butanoic acid
描述
3-(2-Fluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Fluorophenyl)butanoic acid is a fluorinated derivative of butanoic acid, notable for its unique structural features that influence its biological activity. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, including enzymes and receptors. The presence of the fluorine atom at the 2-position of the phenyl ring significantly alters its chemical properties, leading to distinct biological activities.
- Molecular Formula : C10H11F
- Molecular Weight : 168.19 g/mol
- Structural Features : The compound features a butanoic acid backbone with a fluorophenyl group, which enhances lipophilicity and influences binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially altering cellular processes such as glycolysis and fatty acid metabolism.
- Receptor Binding : Its structural characteristics allow it to bind selectively to various receptors, modulating their activity and influencing physiological responses.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antidiabetic Effects : Studies indicate that derivatives of fluorinated butanoic acids can enhance insulin secretion and exhibit hypoglycemic effects in animal models. For instance, related compounds have shown significant antidiabetic activities in hyperglycemic mice, outperforming established drugs like metformin at certain dosages .
- Cytotoxicity : Fluorinated compounds, including derivatives of butanoic acid, have been shown to possess cytotoxic effects against various cancer cell lines. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis, particularly in aggressive cancers such as glioblastoma multiforme (GBM) .
- Neuroprotective Properties : Some studies suggest that derivatives similar to this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases by inhibiting specific metabolic pathways .
Case Studies
Several case studies highlight the biological activities of this compound and its analogs:
- Study on Antidiabetic Activity : A study synthesized a derivative combining 3-amino-4-(2,4,5-trifluorophenyl) butyrate with menthol, demonstrating significant hypoglycemic effects at low doses in diabetic mice . This suggests that structural modifications can enhance the biological efficacy of related compounds.
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of fluorinated derivatives on GBM cells. Results indicated that these compounds exhibited lower IC50 values compared to non-fluorinated analogs, suggesting enhanced potency in inhibiting glycolytic enzymes essential for cancer cell metabolism .
Comparative Analysis
A comparative analysis of various fluorinated derivatives reveals insights into their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-3-(2-fluorophenyl)butanoic acid | Amino group at position 4 | Enzyme inhibition, receptor binding |
| 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid | Additional trifluoromethyl groups | Antidiabetic effects |
| 4-Amino-3-(4-fluorophenyl)butanoic acid | Fluorine at position 4 | Cytotoxicity against cancer cells |
属性
IUPAC Name |
3-(2-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHRPUPPBOTOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















